Carbanilic acid, o-(heptyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 413.0 g/mol. This compound belongs to the class of carbanilic acids, which are derivatives of carbamic acid. It features a heptyloxy group and a hexahydro-1H-azepin-1-yl moiety, making it structurally interesting for various applications in medicinal chemistry and pharmacology.
Carbanilic acid, o-(heptyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride is classified as an organic compound within the broader category of carbamates. Its classification is significant in understanding its reactivity and potential uses in scientific research and industry.
The synthesis of carbanilic acid derivatives typically involves the reaction of heptyloxyphenol with hexahydro-1H-azepin-1-yl ethyl ester under controlled conditions. The specific synthetic route can vary based on desired purity and yield.
The molecular structure of carbanilic acid, o-(heptyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester features:
The compound's structural data can be visualized through its SMILES notation: CC(CCCCC)OC(=O)N(CC1CCCCC1)C(=O)O . This notation helps in computational modeling and simulations.
Carbanilic acid derivatives can undergo various chemical reactions typical of carboxylic acids and esters, including:
These reactions are generally facilitated by acidic or basic catalysts depending on the reaction conditions. The stability of the ester bond makes it a suitable candidate for further functionalization in synthetic organic chemistry.
The mechanism of action for compounds like carbanilic acid derivatives typically involves their interaction with biological targets such as enzymes or receptors. The heptyloxy group may enhance lipophilicity, allowing better membrane permeability.
Studies indicate that similar compounds can exhibit activity against specific biological pathways or processes, potentially acting as inhibitors or modulators .
Carbanilic acid, o-(heptyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride is characterized by:
Key chemical properties include:
Carbanilic acid derivatives have potential applications in:
This compound exemplifies the intersection of organic chemistry and applied sciences, highlighting its significance in both research and industrial contexts.
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 72691-25-9
CAS No.: 64354-92-3